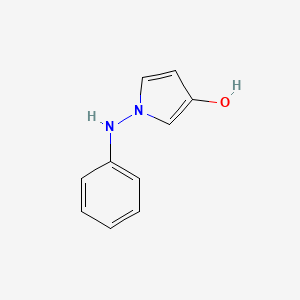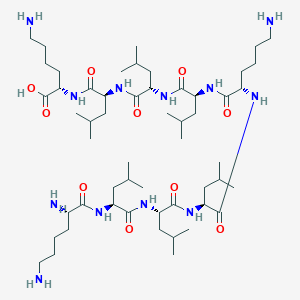![molecular formula C26H50N4O6S2Si2 B12562758 1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] CAS No. 198645-55-5](/img/structure/B12562758.png)
1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] is a compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. This particular compound is notable for its potential use in creating covalent organic frameworks (COFs) with unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] typically involves the condensation of 1,3,5-triformylphloroglucinol with 1,1’-(1,4-phenylene)bis(thiourea). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
Condensation Reaction: The starting materials, 1,3,5-triformylphloroglucinol and 1,1’-(1,4-phenylene)bis(thiourea), are mixed in a suitable solvent.
Reaction Conditions: The mixture is heated to a specific temperature and maintained for a certain period to facilitate the condensation reaction.
Product Isolation: The resulting product is isolated and purified using standard techniques such as filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability of the production .
化学反応の分析
Types of Reactions
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiourea groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] has several scientific research applications:
Biology: The compound’s thiourea groups can interact with biological molecules, making it useful in biochemical studies and drug design.
作用機序
The mechanism of action of 1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] involves its ability to form covalent bonds with other molecules. The thiourea groups can interact with various functional groups, facilitating the formation of stable complexes. This property is particularly useful in the synthesis of covalent organic frameworks (COFs), where the compound acts as a linker to create a robust and porous network .
類似化合物との比較
Similar Compounds
1,1’-(2,5-Dimethyl-1,4-phenylene)bis(thiourea): Similar in structure but with methyl groups, leading to different properties.
1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(thiourea): Another variant with biphenyl groups, offering distinct characteristics.
Uniqueness
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] is unique due to its triethoxysilyl groups, which enhance its ability to form strong covalent bonds and create stable frameworks. This makes it particularly valuable in the synthesis of covalent organic frameworks (COFs) with enhanced properties .
特性
CAS番号 |
198645-55-5 |
|---|---|
分子式 |
C26H50N4O6S2Si2 |
分子量 |
635.0 g/mol |
IUPAC名 |
1-(3-triethoxysilylpropyl)-3-[4-(3-triethoxysilylpropylcarbamothioylamino)phenyl]thiourea |
InChI |
InChI=1S/C26H50N4O6S2Si2/c1-7-31-39(32-8-2,33-9-3)21-13-19-27-25(37)29-23-15-17-24(18-16-23)30-26(38)28-20-14-22-40(34-10-4,35-11-5)36-12-6/h15-18H,7-14,19-22H2,1-6H3,(H2,27,29,37)(H2,28,30,38) |
InChIキー |
YFEOTFPFJOMGOC-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCNC(=S)NC1=CC=C(C=C1)NC(=S)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
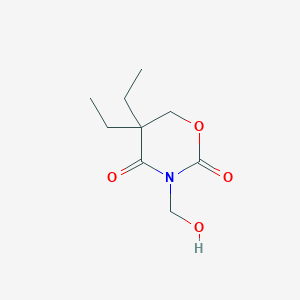
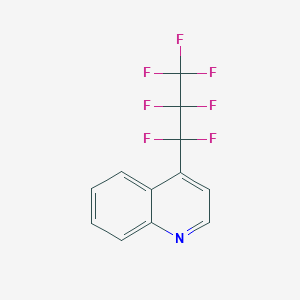

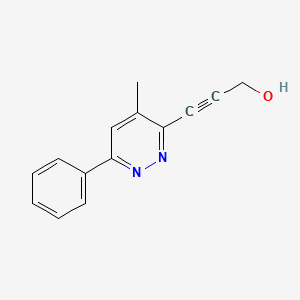
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
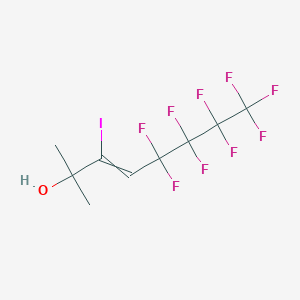
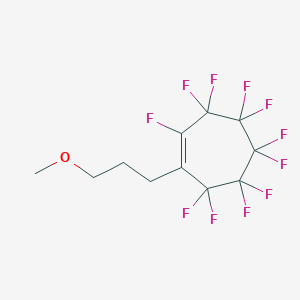
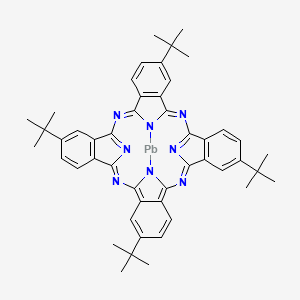
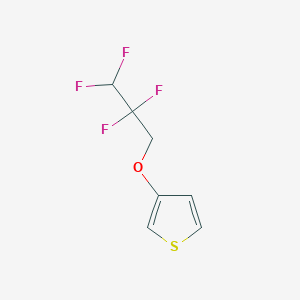
![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
